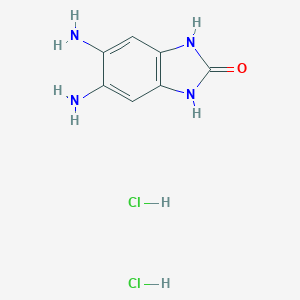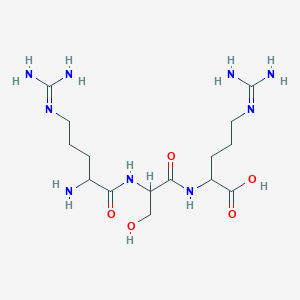
Arginylserylarginine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arginylserylarginine is a tripeptide composed of three amino acids: arginine, serine, and another arginine. This compound is known for its potential biological activities and is of interest in various fields of scientific research, including biochemistry, pharmacology, and medicine. The molecular formula of this compound is C15H31N9O5, and it has a molecular weight of 417.46 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Arginylserylarginine can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid (arginine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (serine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the third amino acid (arginine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions: Arginylserylarginine can undergo various chemical reactions, including:
Oxidation: The amino acid residues, particularly arginine, can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the peptide bonds or side chains.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine residues can lead to the formation of ornithine or citrulline derivatives.
Applications De Recherche Scientifique
Arginylserylarginine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, including wound healing and tissue regeneration.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of arginylserylarginine involves its interaction with specific molecular targets and pathways. The arginine residues are known to interact with nitric oxide synthase (NOS) enzymes, leading to the production of nitric oxide (NO), a key signaling molecule. The serine residue can participate in phosphorylation reactions, influencing various cellular processes. Overall, the tripeptide can modulate signaling pathways related to inflammation, cell proliferation, and tissue repair .
Comparaison Avec Des Composés Similaires
Arginylglycylaspartic acid (RGD): A tripeptide known for its role in cell adhesion and signaling.
Arginylglutamylaspartic acid (RED): Another tripeptide with similar biological activities.
Uniqueness: Arginylserylarginine is unique due to its specific sequence of amino acids, which confers distinct biological properties. The presence of two arginine residues enhances its interaction with NOS enzymes and NO production, while the serine residue adds versatility in phosphorylation reactions.
Propriétés
IUPAC Name |
2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N9O5/c16-8(3-1-5-21-14(17)18)11(26)24-10(7-25)12(27)23-9(13(28)29)4-2-6-22-15(19)20/h8-10,25H,1-7,16H2,(H,23,27)(H,24,26)(H,28,29)(H4,17,18,21)(H4,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENMDXUVHSKEIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N9O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400201 |
Source


|
| Record name | N~5~-(Diaminomethylidene)ornithylseryl-N~5~-(diaminomethylidene)ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115035-42-2 |
Source


|
| Record name | N~5~-(Diaminomethylidene)ornithylseryl-N~5~-(diaminomethylidene)ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
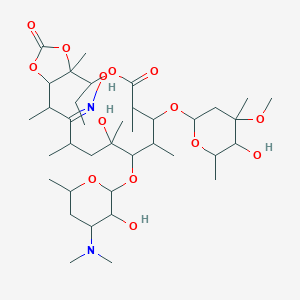

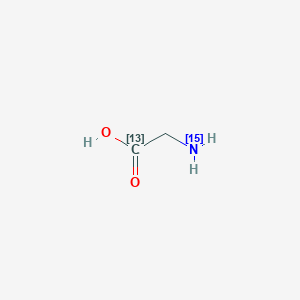
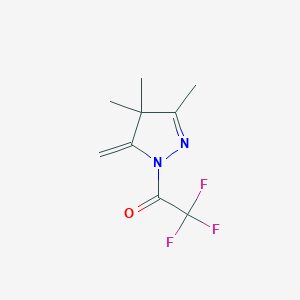
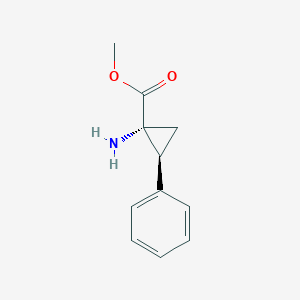
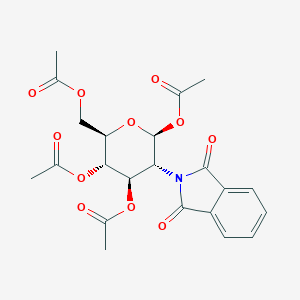
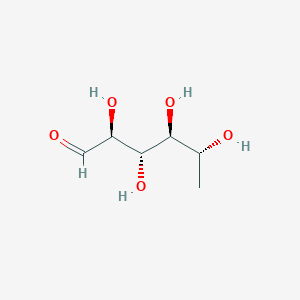

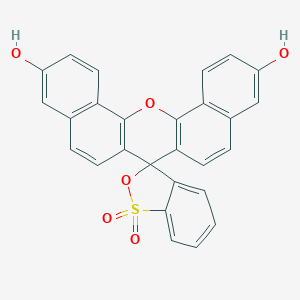
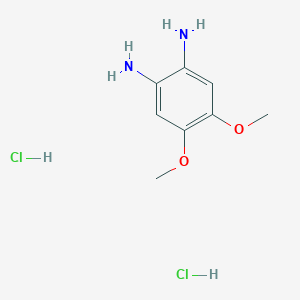
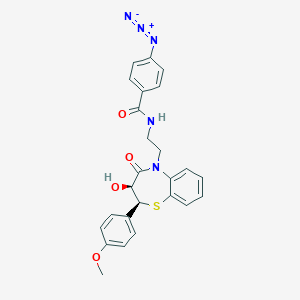
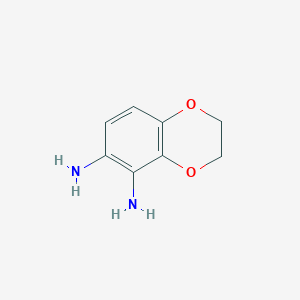
![p-Ethylcalix[7]arene](/img/structure/B43631.png)
